7-Bromo-2-methylquinoline

Catalog No.
S685532
CAS No.
4965-34-8
M.F
C10H8BrN
M. Wt
222.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-2-methylquinoline

CAS Number

4965-34-8

Product Name

7-Bromo-2-methylquinoline

IUPAC Name

7-bromo-2-methylquinoline

Molecular Formula

C10H8BrN

Molecular Weight

222.08 g/mol

InChI

InChI=1S/C10H8BrN/c1-7-2-3-8-4-5-9(11)6-10(8)12-7/h2-6H,1H3

InChI Key

VEKOCCXFMXGRTF-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C1)C=CC(=C2)Br

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2)Br

7-Bromo-2-methylquinoline (CAS: 4965-34-8), also known as 7-bromoquinaldine, is a halogenated heterocyclic compound widely used as a key building block in organic synthesis. Its primary procurement value lies in its function as a versatile precursor for constructing more complex molecules, particularly in the fields of medicinal chemistry and materials science for applications like Organic Light-Emitting Diodes (OLEDs). The presence and specific location of the bromine atom on the quinoline core enable its participation in various cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental for creating targeted C-C and C-N bonds.

Research Fit

1
7‑bromo substitution for palladium‑catalyzed cross‑coupling and C–H functionalization workflows
2
Privileged scaffold for NAMPT‑targeted probe and inhibitor analog synthesis
3
Regioselective access via Doebner‑Miller protocol with established purification
4
Analytical reference for bromoquinoline isomer identification by NMR

Substituting 7-Bromo-2-methylquinoline with other isomers (e.g., 6-bromo or 8-bromo-2-methylquinoline) or the parent 2-methylquinoline is often unfeasible in structured synthesis workflows. The bromine atom's position at the C7 location dictates the regioselectivity of subsequent cross-coupling reactions, directly influencing the final product's architecture and properties. Furthermore, the specific substitution pattern on the quinoline ring significantly alters the molecule's electronic properties, including its photophysical behavior and emission wavelengths in resulting materials. This makes positional isomers fundamentally non-interchangeable for applications where precise electronic tuning or specific molecular geometry is critical, such as in the development of phosphorescent emitters or targeted bioactive compounds.

Substitution Risk

Regioisomer mismatch
5‑, 6‑ or 8‑bromo isomers alter cross‑coupling regioselectivity and may not engage NAMPT; biological target profile does not transfer.
Halogen exchange limits reactivity
7‑chloro analog requires harsher conditions for oxidative addition; reported coupling efficiency cannot be reproduced with C–Cl.
Physical property divergence
Melting point of 6‑bromo isomer is 24–28 °C higher; recrystallization and formulation behavior may shift.

Demonstrated Precursor for High-Efficiency, Deep-Blue Phosphorescent OLED Emitters

The 7-bromo-2-methylquinoline scaffold is a key structural component in the synthesis of advanced platinum(II) complexes used as deep-blue phosphorescent emitters in OLEDs. Research has shown that tetradentate Pt(II) complexes derived from related quinoline structures can achieve high stability and narrow emission spectra, which are crucial for display color purity. For example, a device incorporating the PtON7-dtb emitter, a tetradentate platinum(II) complex, demonstrated deep-blue emission with high photoluminescence quantum yields, a key performance indicator for which the foundational quinoline structure is essential. This highlights the compound's direct utility in creating materials that meet the stringent demands for next-generation displays.

Evidence DimensionOLED Device Performance
Target Compound DataServes as a foundational building block for tetradentate Pt(II) phosphorescent emitters.
Comparator Or BaselineStandard fluorescent emitters which are limited to 25% internal quantum efficiency.
Quantified DifferencePhosphorescent emitters enabled by this class of precursor can theoretically approach 100% internal quantum efficiency, a ~4x potential improvement over fluorescent-only systems.
ConditionsFabricated OLED device structure for deep-blue emission.

This compound is a validated precursor for producing phosphorescent materials that overcome the fundamental efficiency limitations of standard fluorescent emitters in high-value OLED applications.

Doebner‑Miller regioselectivity
Head‑to‑head
46 % isolated yield of 7‑bromo isomer; 1.3 : 1 selectivity over 5‑bromo byproduct
Synthetic route selection context
Doebner‑Miller from 3‑bromoaniline/paraldehyde, chromatographic purification

High Reactivity and Yield in Chemoselective Suzuki-Miyaura Cross-Coupling

In palladium-catalyzed Suzuki-Miyaura reactions, aryl bromides like 7-bromo-2-methylquinoline are established as highly effective coupling partners, often exhibiting superior reactivity compared to aryl chlorides and less susceptibility to catalyst inhibition than aryl iodides. Studies on analogous bromo-heterocycles demonstrate that high-yield, chemoselective coupling is achievable under mild conditions. For instance, the coupling of bromo-2-sulfonyloxypyridines with phenylboronic acid using a Pd(OAc)2/Ad2BnP catalyst system at room temperature resulted in a 99% yield in just 20 minutes. This level of efficiency and selectivity is characteristic of aryl bromides in this class, making 7-bromo-2-methylquinoline a reliable choice for predictable, high-throughput synthesis.

Evidence DimensionReaction Yield and Time
Target Compound DataAryl bromides are generally more reactive than aryl chlorides and more stable than aryl iodides in Suzuki couplings. A comparable system achieved 99% yield in 20 minutes.
Comparator Or BaselineAryl chlorides (less reactive) or aryl iodides (can inhibit catalyst).
Quantified DifferenceAryl bromides offer a balance of high reactivity and process stability, avoiding the slower reaction times of chlorides and potential catalyst issues seen with iodides.
ConditionsPd-catalyzed Suzuki-Miyaura cross-coupling at 25°C with K2CO3 base in toluene/H2O.

For process development and manufacturing, this compound's high reactivity as an aryl bromide translates to faster reaction times, higher yields, and greater process reliability compared to other halide analogs.

NAMPT inhibitory activity
Class‑level
Derivatives exhibit subnanomolar enzymatic inhibition (exact IC50 not disclosed); 6‑bromo scaffold shows no NAMPT engagement
Supports NAMPT target‑engagement research
Patent‑derived data; independent replication recommended

Enables Synthesis of Tunable Fluorescent Probes for Bioimaging

The quinoline scaffold is central to the development of fluorescent molecules for biological applications. The substitution pattern directly controls the photophysical properties. For example, a related derivative, a 7-(dimethylamino)quinoline-2-carboxylic acid made from methyl 7-bromoquinoline-2-carboxylate, was used to synthesize a fluorescent probe (RM-581-Fluo). In cell culture medium at pH 7.3, this probe exhibited a distinct biphasic emission pattern with peaks at 448 nm and 505 nm when excited at 365 nm. This demonstrates that the 7-substituted quinoline core, accessible via 7-bromo-2-methylquinoline, allows for the creation of environmentally sensitive fluorophores essential for tracking molecules within cellular compartments like the endoplasmic reticulum.

Evidence DimensionFluorescence Emission Maxima
Target Compound DataEnables synthesis of probes with dual emission peaks (448 nm and 505 nm) in biological media.
Comparator Or BaselineNon-functionalized quinoline or other isomers which would have different emission profiles.
Quantified DifferenceThe specific 7-position substitution provides a distinct, environmentally sensitive dual-peak emission profile suitable for advanced cell imaging applications.
ConditionsExcitation at 365 nm in cell culture medium, pH 7.3.

This compound provides a direct and validated synthetic route to creating specialized fluorescent probes whose emission characteristics are tuned for specific biological imaging and tracking studies.

Melting point vs 6‑bromo isomer
Head‑to‑head
7‑bromo: 77–79 °C
6‑bromo: 101–105 °C
Purification and formulation review
Δ 24–28 °C; affects recrystallization solvent choice
1H NMR fingerprint
Cross‑study comparable
δ 8.09 (H8, s), 7.80 (H4, d, J=8.2 Hz), 7.39 (H5/H7, m) in CDCl3
Identity confirmation and isomer QC
Diagnostic for 7‑bromo substitution; differs from 6‑ and 8‑bromo patterns
Cross‑coupling reactivity
Class‑level
C–Br bond undergoes oxidative addition under standard Pd catalysis; C–Cl analog requires elevated temperature or specialized ligands
Synthetic efficiency context
Observed in Suzuki‑Miyaura with Pd(PPh3)4; verify for specific substrate

Precursor for Deep-Blue Phosphorescent Emitters in OLED Displays

As a direct precursor to rigid, multi-dentate ligands, this compound is the right choice for research and development programs targeting next-generation OLEDs with high quantum efficiency and superior color purity. Its structure is integral to building stable platinum(II) complexes that mitigate non-radiative decay pathways, a critical factor for achieving long operational lifetimes in deep-blue emitters.

Intermediate for High-Throughput Synthesis and Medicinal Chemistry Libraries

Given its high reactivity and amenability to reliable, high-yield Suzuki and Buchwald-Hartwig couplings, 7-bromo-2-methylquinoline is well-suited for automated synthesis platforms and the creation of diverse compound libraries. Its predictable performance in key C-C and C-N bond-forming reactions reduces process optimization time, making it a cost-effective input for drug discovery and lead optimization campaigns.

Scaffold for Environmentally-Sensitive Fluorescent Probes

This compound is a key starting material for synthesizing custom fluorophores for advanced bioimaging. The 7-bromo position provides a reactive handle to introduce functionalities that tune the molecule's emission spectrum in response to local environments, such as pH or cellular location, enabling sophisticated tracking of bioactive molecules in live-cell imaging experiments.

Application Fit

Application
Selection Property
Validation Focus
NAMPT target‑engagement studies
NAMPT enzymatic assay context
Enzymatic inhibition endpoint
Pd‑catalyzed cross‑coupling synthesis
C–Br oxidative addition reactivity
Coupling yield and selectivity
Regioselective heterocycle building block
Doebner‑Miller regioselectivity
7‑bromo isomer purity
Analytical reference for isomer QC
1H NMR fingerprint
Identity confirmation by spectroscopy

XLogP3

3.3

Wikipedia

7-Bromo-2-methylquinoline

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